molecular formula C21H19FN4O2S B2541613 N-(4-fluorobenzyl)-3-methyl-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251577-01-1

N-(4-fluorobenzyl)-3-methyl-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No. B2541613
CAS RN: 1251577-01-1
M. Wt: 410.47
InChI Key: JGLNVGXIBCLYLE-UHFFFAOYSA-N
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Description

The [1,2,4]triazolo[4,3-a]pyridine class of compounds is a type of heterocyclic compound . Heterocyclic compounds are cyclic compounds where at least two different elements are present as atom ring members . In the five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyridine derivatives often involves aromatic nucleophilic substitution . For example, 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine can be reacted with different amines and triazole-2-thiol to yield various derivatives .


Molecular Structure Analysis

Triazoles are natural heterocyclic mixes which have five members containing three nitrogen and two carbon atoms . There are two tautomeric triazoles, 1, 2, 3-triazole and 1, 2, 4-triazole .


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[4,3-a]pyridine derivatives are typically substitution reactions . The new compounds are synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .

Scientific Research Applications

Anticancer Activity

1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have shown promise as potential anticancer agents. Their unique structural features make them attractive candidates for drug design. Research suggests that this compound may inhibit cancer cell growth, induce apoptosis, and interfere with tumor angiogenesis. Further studies are needed to explore its specific mechanisms and potential clinical applications .

Antimicrobial Properties

The compound exhibits antimicrobial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. Its minimum inhibitory concentrations (MICs) have been evaluated, highlighting its potential as an antibacterial agent .

Antitubercular Agents

Triazolothiadiazines have been investigated for their potential against Mycobacterium tuberculosis, the causative agent of tuberculosis. Their unique structure may offer novel avenues for drug development in tuberculosis therapy.

Mechanism of Action

Future Directions

The future directions for research on “N-(4-fluorobenzyl)-3-methyl-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide” and similar compounds could involve further exploration of their biological activities, potential applications, and mechanisms of action. The development of novel synthetic methods and the study of their reactivity and properties could also be areas of future research .

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-methyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O2S/c1-15-3-9-19(10-4-15)26(13-17-5-7-18(22)8-6-17)29(27,28)20-11-12-21-24-23-16(2)25(21)14-20/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLNVGXIBCLYLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC=C(C=C2)F)S(=O)(=O)C3=CN4C(=NN=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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